molecular formula C29H33NO10 B1198200 Auramycin D CAS No. 82002-76-4

Auramycin D

Cat. No. B1198200
CAS RN: 82002-76-4
M. Wt: 555.6 g/mol
InChI Key: QJXJRECTYIMQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401812

Procedure details

In a manner analogous to that described in Example 22, using a mixture of 200 mg of auramycin B and sulfurmycin B, there were obtained 25 mg of auramycin D and 35 mg of sulfurmycin D.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C@@H]1O[C@@H]([O:8][C@H:9]2[C@@H:14]([N:15]([CH3:17])[CH3:16])[CH2:13][C@H:12]([O:18][C@@H:19]3[C:24]4[C:25]([OH:40])=[C:26]5[C:33](=[O:34])[C:32]6[C:35]([OH:39])=[CH:36][CH:37]=[CH:38][C:31]=6[C:29](=[O:30])[C:27]5=[CH:28][C:23]=4[C@@H:22]([C:41]([O:43][CH3:44])=[O:42])[C@@:21]([OH:46])([CH3:45])[CH2:20]3)[O:11][C@H:10]2[CH3:47])C[C@@H]2O[C@@H]3[C@H](O[C@H]12)O[C@@H](C)C(=O)C3.C[C@@H]1O[C@@H]([O:65][C@H:66]2[C@@H:71]([N:72]([CH3:74])[CH3:73])[CH2:70][C@H:69]([O:75][C@@H:76]3[C:81]4[C:82]([OH:97])=[C:83]5[C:90](=[O:91])[C:89]6[C:92]([OH:96])=[CH:93][CH:94]=[CH:95][C:88]=6[C:86](=[O:87])[C:84]5=[CH:85][C:80]=4[C@@H:79]([C:98]([O:100][CH3:101])=[O:99])[C@@:78]([OH:106])([CH2:102][C:103]([CH3:105])=[O:104])[CH2:77]3)[O:68][C@H:67]2[CH3:107])C[C@@H]2O[C@@H]3[C@H](O[C@H]12)O[C@@H](C)C(=O)C3>>[CH3:47][CH:10]1[O:11][CH:12]([O:18][CH:19]2[C:24]3[C:25]([OH:40])=[C:26]4[C:33](=[O:34])[C:32]5[C:35]([OH:39])=[CH:36][CH:37]=[CH:38][C:31]=5[C:29](=[O:30])[C:27]4=[CH:28][C:23]=3[CH:22]([C:41]([O:43][CH3:44])=[O:42])[C:21]([OH:46])([CH3:45])[CH2:20]2)[CH2:13][CH:14]([N:15]([CH3:17])[CH3:16])[CH:9]1[OH:8].[CH3:107][C@@H:67]1[O:68][C@@H:69]([O:75][C@@H:76]2[C:81]3[C:82]([OH:97])=[C:83]4[C:90](=[O:91])[C:89]5[C:92]([OH:96])=[CH:93][CH:94]=[CH:95][C:88]=5[C:86](=[O:87])[C:84]4=[CH:85][C:80]=3[C@@H:79]([C:98]([O:100][CH3:101])=[O:99])[C@@:78]([OH:106])([CH2:102][C:103]([CH3:105])=[O:104])[CH2:77]2)[CH2:70][C@H:71]([N:72]([CH3:74])[CH3:73])[C@@H:66]1[OH:65]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=C4C(=C6C(=C5)C(=O)C7=C(C6=O)C(=CC=C7)O)O)C(=O)OC)(C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=C4C(=C6C(=C5)C(=O)C7=C(C6=O)C(=CC=C7)O)O)C(=O)OC)(CC(=O)C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC=C5)O)O)C(=O)OC)(C)O)N(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
Name
Type
product
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC=C5)O)O)C(=O)OC)(CC(=O)C)O)N(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.